molecular formula C7H16Cl2F2N2 B13500926 2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

Cat. No.: B13500926
M. Wt: 237.12 g/mol
InChI Key: CVKHUYOVIWSLRI-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H14F2N22HCl It is characterized by the presence of a pyrrolidine ring and two fluorine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride typically involves the reaction of 2,2-difluoropropan-1-amine with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the compound in its dihydrochloride form .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as crystallization and filtration to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is unique due to the presence of both fluorine atoms and the pyrrolidine ring, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H16Cl2F2N2

Molecular Weight

237.12 g/mol

IUPAC Name

2,2-difluoro-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C7H14F2N2.2ClH/c8-7(9,5-10)6-11-3-1-2-4-11;;/h1-6,10H2;2*1H

InChI Key

CVKHUYOVIWSLRI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(CN)(F)F.Cl.Cl

Origin of Product

United States

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